molecular formula C7H5IN2S B096846 6-Iodobenzo[d]thiazol-2-amine CAS No. 16582-58-4

6-Iodobenzo[d]thiazol-2-amine

Cat. No.: B096846
CAS No.: 16582-58-4
M. Wt: 276.1 g/mol
InChI Key: WMKLSFIAHMBOTP-UHFFFAOYSA-N
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Description

6-Iodobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C₇H₅IN₂S It is a derivative of benzothiazole, characterized by the presence of an iodine atom at the 6th position and an amino group at the 2nd position of the benzothiazole ring

Scientific Research Applications

6-Iodobenzo[d]thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It serves as a probe or ligand in studies involving biological systems, helping to elucidate molecular mechanisms and interactions.

Safety and Hazards

The safety information for 6-Iodobenzo[d]thiazol-2-amine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodobenzo[d]thiazol-2-amine typically involves the iodination of benzo[d]thiazol-2-amine. One common method includes the following steps:

    Starting Material: Benzo[d]thiazol-2-amine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Iodobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-azidobenzo[d]thiazol-2-amine.

Comparison with Similar Compounds

Similar Compounds

    6-Chlorobenzo[d]thiazol-2-amine: Similar structure but with a chlorine atom instead of iodine.

    6-Bromobenzo[d]thiazol-2-amine: Contains a bromine atom at the 6th position.

    6-Fluorobenzo[d]thiazol-2-amine: Contains a fluorine atom at the 6th position.

Uniqueness

6-Iodobenzo[d]thiazol-2-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can lead to different binding affinities and reaction pathways.

Properties

IUPAC Name

6-iodo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMKLSFIAHMBOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393304
Record name 6-Iodobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16582-58-4
Record name 6-Iodobenzo[d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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